4-(Oxiran-2-yl)cyclohexane-1,2-diol
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Overview
Description
4-(Oxiran-2-yl)cyclohexane-1,2-diol is an organic compound with the molecular formula C8H14O3 It consists of a cyclohexane ring substituted with an oxirane (epoxide) group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yl)cyclohexane-1,2-diol typically involves the epoxidation of alkenes followed by hydroxylation. One common method is the reaction of cyclohexene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid, to form the oxirane ring . This is followed by the hydroxylation of the oxirane ring using osmium tetroxide to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents is crucial to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid is commonly used for epoxidation.
Hydroxylation: Osmium tetroxide is used for the hydroxylation of the oxirane ring.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylation of the oxirane ring results in the formation of vicinal diols.
Scientific Research Applications
4-(Oxiran-2-yl)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme-catalyzed reactions involving epoxides and diols.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: Lacks the oxirane ring but has similar hydroxyl group positioning.
1,2-Epoxycyclohexane: Contains the oxirane ring but lacks the hydroxyl groups.
4-(Oxiran-2-yl)butane-1,2-diol: Similar structure but with a different carbon chain length.
Uniqueness
4-(Oxiran-2-yl)cyclohexane-1,2-diol is unique due to the presence of both the oxirane ring and the hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
45895-09-8 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-(oxiran-2-yl)cyclohexane-1,2-diol |
InChI |
InChI=1S/C8H14O3/c9-6-2-1-5(3-7(6)10)8-4-11-8/h5-10H,1-4H2 |
InChI Key |
GBMLUULWTGGUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C2CO2)O)O |
Origin of Product |
United States |
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